
Metilsulfato de Neostigmina
Descripción general
Descripción
El metilsulfato de neostigmina es un inhibidor de la colinesterasa que se utiliza principalmente en el tratamiento de la miastenia gravis y para revertir los efectos de los relajantes musculares no despolarizantes después de la cirugía . Mejora el tono muscular inhibiendo la enzima acetilcolinesterasa, lo que aumenta la concentración de acetilcolina en las uniones neuromusculares . A diferencia de otros inhibidores de la colinesterasa, el this compound no cruza la barrera hematoencefálica .
Aplicaciones Científicas De Investigación
Reversal of Neuromuscular Blockade
Neostigmine methylsulfate is predominantly utilized for reversing the effects of non-depolarizing neuromuscular blocking agents (NMBAs) post-surgery. This application is crucial in anesthesiology, where muscle relaxation is necessary during surgical procedures. Upon administration, neostigmine increases acetylcholine levels at the neuromuscular junction, facilitating muscle contraction and allowing patients to regain spontaneous respiration.
Dosage Guidelines:
- Recommended dosage: 0.03 mg/kg to 0.07 mg/kg intravenously.
- Maximum dosage: 5 mg or 0.07 mg/kg, whichever is lower.
- Often administered with an anticholinergic agent (e.g., atropine or glycopyrrolate) to mitigate muscarinic side effects .
Treatment of Myasthenia Gravis
Neostigmine methylsulfate is also employed in the symptomatic treatment of myasthenia gravis, a chronic autoimmune neuromuscular disease characterized by weakness and rapid fatigue of voluntary muscles. By inhibiting acetylcholinesterase, neostigmine allows for increased availability of acetylcholine at the neuromuscular junction, improving muscle tone and strength .
Clinical Efficacy:
- Patients often experience significant improvement in muscle strength.
- Regular monitoring is advised to adjust dosages based on individual response.
Diagnosis of Myasthenia Gravis in Animals
Recent studies have demonstrated the utility of neostigmine methylsulfate in diagnosing acquired myasthenia gravis in dogs and cats. A retrospective study involving 25 animals showed that neostigmine challenges could effectively differentiate between myasthenia gravis and other neuromuscular disorders.
Study Findings:
- Out of 22 dogs tested, 16 were diagnosed with myasthenia gravis following a positive response to neostigmine.
- Adverse effects were minimal and included sialorrhea and transient muscle tremors .
Adjunctive Therapy in Sepsis
Recent clinical trials have explored the potential of neostigmine as an adjunctive therapy in patients with sepsis or septic shock. A randomized controlled trial indicated that continuous infusion of neostigmine improved Sequential Organ Failure Assessment (SOFA) scores compared to a control group receiving saline.
Key Results:
- Neostigmine arm showed a median change in SOFA scores of -2 compared to +1.5 in the control group (p = 0.007).
- The need for vasopressors was significantly lower in the neostigmine group .
Data Tables
Application Area | Indication | Key Findings/Notes |
---|---|---|
Anesthesiology | Reversal of NMBA effects | Increases acetylcholine at neuromuscular junction |
Neurology | Treatment of myasthenia gravis | Improves muscle tone; dosage adjustment based on response |
Veterinary Medicine | Diagnosis of myasthenia gravis in animals | Effective challenge test; minimal adverse effects |
Critical Care | Adjunctive therapy in sepsis | Improved SOFA scores; reduced vasopressor needs |
Mecanismo De Acción
El metilsulfato de neostigmina ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que es responsable de la degradación de la acetilcolina . Al inhibir esta enzima, el this compound aumenta la concentración de acetilcolina en las uniones neuromusculares, mejorando la transmisión colinérgica y mejorando el tono muscular . El fármaco se une al sitio activo de la acetilcolinesterasa, evitando la descomposición de la acetilcolina y prolongando su acción .
Compuestos Similares:
Piridostigmina: Similar al this compound pero tiene una duración de acción más prolongada y, a menudo, se prefiere para el manejo crónico de la miastenia gravis.
Singularidad del this compound: El this compound es único en su capacidad de proporcionar una reversión rápida y eficaz de los relajantes musculares no despolarizantes sin cruzar la barrera hematoencefálica . Esto lo hace particularmente útil en entornos quirúrgicos donde se requiere una recuperación rápida de la función muscular .
Análisis Bioquímico
Biochemical Properties
Neostigmine methylsulfate is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor . The drug inhibits acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting acetylcholinesterase, more acetylcholine is available in the synapse, therefore, more of it can bind to the fewer receptors present in myasthenia gravis and can better trigger muscular contraction .
Cellular Effects
Neostigmine methylsulfate is known to increase gastrointestinal motility and has been used to treat gastrointestinal dysmotility after surgery . It is also used to improve muscle tone in people with myasthenia gravis . The drug can induce an increase in acetylcholine , which can have various effects on different types of cells and cellular processes.
Molecular Mechanism
Neostigmine methylsulfate works by blocking the action of acetylcholinesterase and therefore increases the levels of acetylcholine . This increase in acetylcholine can then bind to the fewer receptors present in conditions such as myasthenia gravis, triggering better muscular contraction .
Temporal Effects in Laboratory Settings
It is known that the drug is metabolized by microsomal enzymes in the liver .
Dosage Effects in Animal Models
In animal models, the normal recommended therapeutic dose of Neostigmine methylsulfate is 25-50 μg/kg . This gives rise to a total subcutaneously injected dose of 12.5-25 mg Neostigmine methylsulfate for a 500 kg animal .
Metabolic Pathways
Neostigmine methylsulfate undergoes hydrolysis by cholinesterase and is also metabolized by microsomal enzymes in the liver .
Transport and Distribution
It is known that the drug is metabolized by microsomal enzymes in the liver .
Subcellular Localization
It is known that unlike physostigmine, Neostigmine methylsulfate does not cross the blood-brain barrier .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del metilsulfato de neostigmina implica varios pasos. Inicialmente, el 3-dimetilaminofenol reacciona con el cloruro de dimetilcarbamilo para formar un dimetilcarbamato . Este intermedio se alquila luego usando sulfato de dimetilo para producir neostigmina . El paso final implica la reacción de neostigmina con ácido metanosulfónico para producir this compound .
Métodos de Producción Industrial: La producción industrial del this compound sigue una ruta sintética similar pero se optimiza para la producción a gran escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción, para asegurar un alto rendimiento y pureza . El uso de técnicas de purificación eficientes, como la cristalización y la cromatografía, es esencial para eliminar las impurezas y obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones: El metilsulfato de neostigmina experimenta diversas reacciones químicas, incluyendo:
Hidrólisis: El grupo carbamato se puede hidrolizar en condiciones ácidas o básicas para producir 3-dimetilaminofenol.
Oxidación: El this compound se puede oxidar para formar los derivados correspondientes de N-óxido.
Sustitución: El grupo metilsulfato se puede sustituir con otros nucleófilos para formar diferentes análogos.
Reactivos y Condiciones Comunes:
Hidrólisis: Condiciones ácidas o básicas, típicamente usando ácido clorhídrico o hidróxido de sodio.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Sustitución: Nucleófilos como la azida de sodio o el cianuro de potasio.
Productos Principales:
Hidrólisis: 3-dimetilaminofenol.
Oxidación: Derivados de N-óxido.
Sustitución: Varios análogos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Physostigmine: Unlike neostigmine methylsulfate, physostigmine can cross the blood-brain barrier and is used to treat central nervous system conditions.
Pyridostigmine: Similar to neostigmine methylsulfate but has a longer duration of action and is often preferred for chronic management of myasthenia gravis.
Edrophonium: Has a shorter duration of action and is primarily used for diagnostic purposes in myasthenia gravis.
Uniqueness of Neostigmine Methylsulfate: Neostigmine methylsulfate is unique in its ability to provide rapid and effective reversal of non-depolarizing muscle relaxants without crossing the blood-brain barrier . This makes it particularly useful in surgical settings where quick recovery of muscle function is required .
Actividad Biológica
Neostigmine methylsulfate is a reversible inhibitor of acetylcholinesterase, primarily used in the treatment of myasthenia gravis and for reversing the effects of neuromuscular blocking agents. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.
Neostigmine methylsulfate operates by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing this breakdown, neostigmine increases the concentration of acetylcholine, enhancing stimulation at both nicotinic and muscarinic receptors. This action is particularly beneficial in conditions characterized by reduced neuromuscular transmission, such as myasthenia gravis .
Pharmacokinetics
- Absorption : Neostigmine methylsulfate has poor gastrointestinal absorption when taken orally, making intravenous administration the preferred route for therapeutic use.
- Distribution : The drug does not cross the blood-brain barrier effectively, limiting central nervous system effects .
- Metabolism : It is primarily metabolized in the liver through hydrolysis by cholinesterases and microsomal enzymes .
- Half-Life : The average half-life ranges from 42 to 60 minutes, with a mean value around 52 minutes .
- Toxicity : Overdosage can lead to cholinergic crisis, characterized by increased muscle weakness and respiratory failure. The LD50 values for neostigmine methylsulfate are approximately 0.3 mg/kg intravenously in mice and 0.315 mg/kg in rats .
Biological Effects
Neostigmine methylsulfate has been shown to have several biological effects:
- Muscle Contraction : By increasing acetylcholine availability, it improves muscle tone in patients with myasthenia gravis.
- Neuromuscular Reversal : It effectively reverses neuromuscular blockade induced by agents like gallamine and tubocurarine during surgical procedures .
- Chronic Effects : A study indicated that prolonged administration (up to 100 days) can lead to changes in miniature end-plate potentials (MEPP) and ultrastructural alterations at motor end-plates, suggesting potential long-term impacts on neuromuscular function .
Case Studies
- Myasthenia Gravis Treatment :
- Neuromuscular Blockade Reversal :
- Chronic Administration Study :
Summary of Research Findings
Propiedades
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZNNLWOYWAHSS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-99-4 (Parent) | |
Record name | Neostigmine methylsulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40199003 | |
Record name | Neostigmine methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-60-5 | |
Record name | Proserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neostigmine methylsulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neostigmine methyl sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neostigmine methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOSTIGMINE METHYLSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.